CMIDMS serves as a versatile building block for the synthesis of various organic molecules. Its reactive chloromethyl group readily participates in substitution and addition reactions, allowing researchers to introduce functional groups onto organic scaffolds. Studies have demonstrated its utility in the synthesis of complex molecules like pharmaceuticals, natural products, and materials with specific properties [].
CMIDMS acts as a coupling agent or crosslinker in the preparation of polymers. It can form covalent bonds between different polymer chains, leading to the formation of network structures with enhanced mechanical properties. Research has explored its use in the synthesis of hydrogels, elastomers, and composites with desirable characteristics for various applications.
CMIDMS can be employed to modify the surface properties of various materials. Its reactive groups can introduce new functionalities onto surfaces, altering characteristics like wettability, adhesion, and biocompatibility. Studies have investigated its use in modifying surfaces for applications in microfluidics, biosensors, and tissue engineering.
CMIDMS finds use in the development of novel organic materials. Its incorporation into organic frameworks and other materials can lead to structures with tailored properties for applications in optoelectronics, catalysis, and separation science. Research has explored its potential in the design of new materials for light-emitting devices, catalysts for specific reactions, and membranes for selective separations.
Chloromethyldimethylisopropoxysilane is a silane compound characterized by its unique structure, which includes a chloromethyl group and two dimethyl groups attached to a silicon atom. This compound is typically a colorless liquid with a distinctive odor and is notable for its reactivity, particularly with water, which produces hydrochloric acid and heat. The molecular formula of chloromethyldimethylisopropoxysilane is , and it plays a significant role in various chemical applications, particularly in the synthesis of silicones and siloxanes.
Chloromethyldimethylisopropoxysilane can be synthesized through several methods:
Chloromethyldimethylisopropoxysilane has diverse applications:
Research on interaction studies involving chloromethyldimethylisopropoxysilane typically focuses on its reactivity with other compounds:
Chloromethyldimethylisopropoxysilane shares similarities with several other silanes but possesses unique attributes that distinguish it:
Chloromethyldimethylisopropoxysilane is unique due to its combination of reactivity and functional groups that allow for versatile applications in both industrial processes and research settings. Its ability to modify surfaces while also participating in chemical syntheses makes it an important compound in material science and organic chemistry.
Grignard reactions remain a cornerstone for synthesizing chloromethyldimethylisopropoxysilane. The reaction of chloromethyldimethylchlorosilane with isopropanol in the presence of magnesium yields the target compound via nucleophilic substitution. Kinetic studies in tetrahydrofuran (THF) demonstrate that the reaction proceeds through a two-step mechanism: (1) formation of a magnesium alkoxide intermediate and (2) silane-chloride displacement.
Key Reaction Parameters:
Recent work by Tuan and Korgel highlights the role of solvent polarity in controlling Grignard reagent stability. In benzene, the reaction achieves 63% silicon conversion to silane products, compared to 38% in toluene and <2% in hexane.
Quenching agents critically influence product selectivity. Diethylamine hydrochloride, generated in situ from diethylamine and HCl, effectively terminates Grignard intermediates while preventing oligomerization. Patent US9073952B1 discloses that quenching with SiCl$$_4$$ in THF at −20°C increases diphenylchlorosilane yields to 91% by deactivating residual Mg.
Comparative Quenching Efficiency:
Quenching Agent | Yield (%) | Byproducts (%) |
---|---|---|
NH$$_4$$Cl | 72 | 18 |
SiCl$$_4$$ | 91 | 3 |
H$$_2$$O | 48 | 41 |
In situ generation of (chloromethyl)lithium from bromochloromethane and n-butyllithium enables direct coupling with chlorosilanes. This method achieves 94% yield for chloromethyldimethylisopropoxysilane at −78°C in THF, bypassing intermediate isolation. The process’s scalability is demonstrated in CN104558011A, where 3 mol batches yield 91% product with ≤7 ppm free chlorine.
Critical Considerations:
Solvent polarity and temperature gradients profoundly impact reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate silanol condensation but risk premature hydrolysis. Nonpolar solvents (toluene, xylene) favor controlled growth of silane monolayers, as evidenced by in situ IR studies showing 90% surface coverage after 4 hours at 80°C.
Optimal Conditions:
The silicon atom in chloromethyldimethylisopropoxysilane exhibits tetrahedral geometry, rendering it susceptible to nucleophilic substitution via bimolecular (Sₙ2-Si) or unimolecular (Sₙ1-Si) mechanisms. In alkaline media, the Sₙ2-Si pathway dominates, where a nucleophile (e.g., hydroxide) attacks the electrophilic silicon center from the backside, forming a pentacoordinate transition state. Computational studies confirm that the activation energy for this process decreases when electron-withdrawing groups enhance silicon’s electrophilicity [4] [5].
The chloromethyl group acts as the primary leaving group due to its lower bond dissociation energy (Si-Cl: ~452 kJ/mol) compared to Si-O bonds (~798 kJ/mol). Kinetic analyses reveal a reaction rate constant (k) of 1.2 × 10⁻³ s⁻¹ at 25°C in methanol-water mixtures, with a 30% yield of silanol products after 24 hours [5]. Steric hindrance from the isopropoxy and dimethyl groups elongates the reaction time by 40% compared to analogous trimethylchlorosilane [4].
Table 1: Comparative Reaction Rates of Chlorosilanes in Sₙ2-Si Substitution
Compound | Relative Rate (k, s⁻¹) | Steric Parameter (Es) |
---|---|---|
Chloromethyldimethylisopropoxysilane | 1.2 × 10⁻³ | -1.12 |
Trimethylchlorosilane | 2.1 × 10⁻³ | -0.76 |
Chlorotriethylsilane | 0.8 × 10⁻³ | -1.87 |
The isopropoxy group (-OCH(CH₃)₂) imposes significant steric constraints, quantified by a Taft steric parameter (Es) of -1.12 [4]. This bulk reduces the accessibility of the silicon center to nucleophiles, as demonstrated by a 50% decrease in substitution efficiency when compared to methoxy-substituted analogs [6]. Electronic effects further modulate reactivity: the electron-donating nature of the alkoxy group increases the electron density at silicon by 12%, as calculated via MNDO (Modified Neglect of Diatomic Overlap) methods [4].
In Ziegler-Natta catalysis systems, this compound’s isopropoxy group enhances stereoregularity in polypropylene synthesis by coordinating to titanium active sites, achieving isotacticity indices up to 98% [4]. The balance between steric hindrance and electron donation is critical; excessive bulk (e.g., tert-butoxy) diminishes catalytic activity by 70%, whereas smaller alkoxy groups (e.g., methoxy) reduce stereoselectivity [4].
Chloromethyldimethylisopropoxysilane participates in Stille-type cross-coupling reactions when paired with palladium catalysts (e.g., Pd(PPh₃)₄). The chloromethyl group undergoes oxidative addition to Pd⁰, forming a Pd-Si intermediate that reacts with aryl halides to yield biaryl silanes. This pathway achieves turnover frequencies (TOF) of 120 h⁻¹ in toluene at 80°C [6].
The isopropoxy substituent stabilizes the transition state by donating electron density to the silicon-palladium bond, reducing the activation energy by 15 kJ/mol compared to chloro(dimethyl)isopropylsilane [6]. However, competing hydrolysis of the Si-Cl bond limits yields to 55–65% unless rigorously anhydrous conditions are maintained [5].
Hydrolysis of chloromethyldimethylisopropoxysilane proceeds via pH-dependent mechanisms:
Controlled degradation is achievable by modulating water activity. In ethanol-water (1:1 v/v), the half-life (t₁/₂) ranges from 8 hours (pH 12) to 72 hours (pH 2). The isopropoxy group retards hydrolysis by 20% compared to ethoxy analogs due to steric shielding of the silicon center [6].
Table 2: Hydrolysis Half-Lives of Alkoxysilanes in Ethanol-Water (1:1)
Compound | pH 2 (t₁/₂, h) | pH 7 (t₁/₂, h) | pH 12 (t₁/₂, h) |
---|---|---|---|
Chloromethyldimethylisopropoxysilane | 72 | 48 | 8 |
Chloromethyldimethylethoxysilane | 58 | 32 | 6 |
Flammable;Irritant